

Delving into the Core Mechanism of MYCi361: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of **MYCi361**, a small-molecule inhibitor of the MYC oncoprotein. The information presented herein is curated for an audience with a strong background in cancer biology and drug development, offering a detailed look at the molecular interactions, cellular consequences, and preclinical efficacy of this compound.

Core Mechanism of Action: Direct MYC Engagement and Degradation

MYCi361 functions as a direct inhibitor of MYC, a transcription factor frequently dysregulated in a majority of human cancers[1]. The compound exerts its anti-tumor effects through a dual mechanism of action: disruption of essential protein-protein interactions and induction of MYC protein degradation[2][3].

Direct Binding and Disruption of MYC/MAX Dimerization: **MYCi361** directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 µM[4][5][6][7][8][9]. This binding occurs within the bHLHZip domain of MYC, specifically engaging amino acids 366-381, a region now considered a "hotspot" for small-molecule interaction[1]. By binding to this site, **MYCi361** effectively disrupts the heterodimerization of MYC with its obligate partner, MAX[1][2][4][7]. This disruption is critical as the MYC/MAX heterodimer is the functional unit that binds to E-box DNA



sequences in the promoter regions of target genes, thereby driving the expression of genes involved in cell proliferation, metabolism, and apoptosis[1][2].

Induction of Proteasome-Mediated Degradation: Beyond simply blocking its function, **MYCi361** actively promotes the degradation of the MYC protein. It enhances the phosphorylation of MYC at threonine-58 (T58)[1][2][4][7][10]. The phosphorylation at T58 is a key signal for the ubiquitination of MYC by E3 ubiquitin ligases, which in turn marks the protein for degradation by the 26S proteasome[1]. This targeted degradation of MYC further diminishes its cellular levels and downstream oncogenic signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **MYCi361** across various preclinical studies.

Table 1: Binding Affinity and In Vitro Efficacy

Parameter	Value	Cell Lines	Reference
Binding Affinity (Kd)	3.2 μΜ	Cell-free assay	[4][5][6][7][8][9]
IC50 Values			
1.4 μΜ	LNCaP (Prostate Cancer)	[6][7]	_
1.6 μΜ	PC3 (Prostate Cancer)	[6]	
2.1 μΜ	P493-6 (Lymphoma)	[6]	-
2.6 μΜ	MV4-11 (Leukemia)	[6][7]	
2.9 μΜ	MycCaP (Prostate Cancer)	[6]	
4.9 μΜ	SK-N-B2 (Neuroblastoma)	[6]	-
5.0 μM	HL-60 (Lymphoma)	[6]	·



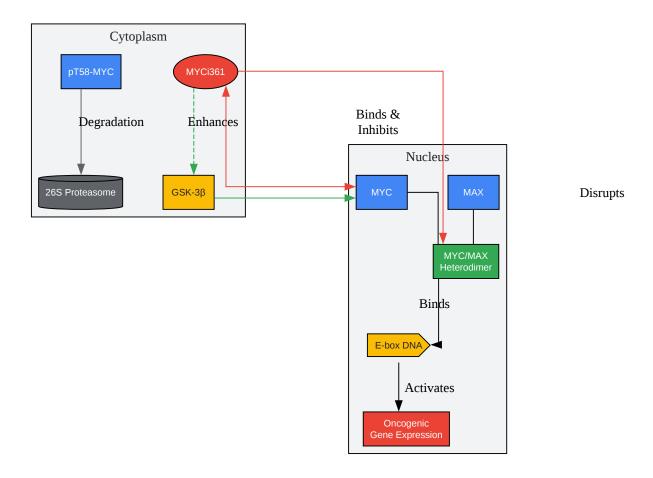
Table 2: In Vivo Pharmacokinetics in Mice

Administration Route	Half-life (t½)	Cmax	Reference
Intraperitoneal (i.p.)	44 hours	27,200 ng/mL (46 μM)	[6]
Oral (p.o.)	20 hours	13,867 ng/mL (23 μM)	[6]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the core signaling pathway affected by MYCi361.





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Caption: Mechanism of action of **MYCi361**, illustrating MYC/MAX disruption and induced degradation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.



Cellular Thermal Shift Assay (CETSA):

This assay is employed to verify the direct engagement of **MYCi361** with the MYC protein within a cellular context[2].

- Cell Treatment: Culture MYC-dependent cancer cells to 80-90% confluency. Treat the cells with either vehicle control or **MYCi361** at a specified concentration for a designated time.
- Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
- Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
- Western Blot Analysis: Collect the supernatant and analyze the levels of soluble MYC protein by Western blotting. A shift in the thermal stability of MYC in the presence of MYCi361 indicates direct binding.

Immunogenic Cell Death (ICD) Assays:

These assays are used to determine if **MYCi361** treatment induces a form of cancer cell death that can stimulate an anti-tumor immune response[4].

- Cell Treatment: Treat MycCaP cells with 4 μM **MYCi361** for 72 hours[4].
- Supernatant Collection: Collect the cell culture supernatants.
- ATP Quantification: Quantify the amount of secreted ATP in the supernatant using a commercially available ATP assay kit.
- HMGB1 Detection: Measure the levels of High Mobility Group Box 1 (HMGB1) protein in the supernatant via ELISA or Western blotting.
- Calreticulin Exposure: For surface calreticulin detection, incubate treated cells with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. Analyze

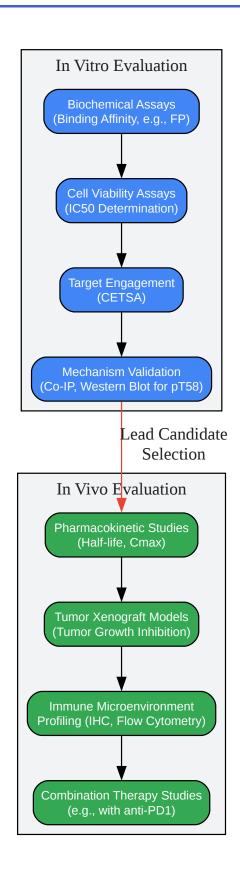


the cells by flow cytometry[4].

Experimental and Logical Workflows

The following diagram outlines the general workflow for evaluating MYC inhibitors like **MYCi361**.





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Caption: A generalized workflow for the preclinical evaluation of a MYC inhibitor.



In Vivo Efficacy and Immune Modulation

Preclinical studies in mouse models have demonstrated that MYCi361 effectively suppresses in vivo tumor growth[2][4][5]. Treatment with MYCi361 in immunocompetent mouse models leads to an increase in the infiltration of immune cells, particularly CD3+ T cells, into the tumor microenvironment[1][2][4]. Furthermore, MYCi361 treatment has been shown to upregulate the expression of PD-L1 on tumor cells[2][4]. This finding is significant as it suggests a potential synergy with immune checkpoint inhibitors. Indeed, studies have shown that MYCi361 sensitizes tumors to anti-PD1 immunotherapy, leading to enhanced anti-tumor responses[1][4] [6][10]. However, it is important to note that MYCi361 has a narrow therapeutic index, and an improved analog, MYCi975, has been developed with better tolerability[3][6].

In conclusion, **MYCi361** represents a significant step forward in the direct targeting of the MYC oncoprotein. Its well-defined mechanism of action, involving both the disruption of MYC/MAX dimerization and the induction of MYC degradation, provides a solid foundation for the development of next-generation MYC inhibitors for cancer therapy.

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